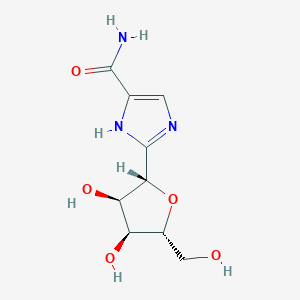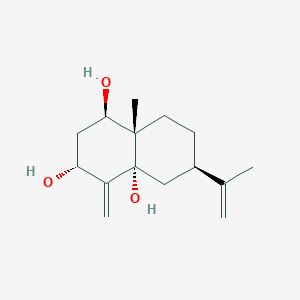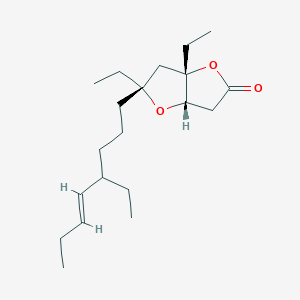
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Pyrroline-5-carboxylic acid is a cyclic imino acid that plays a crucial role in the metabolism of proline and ornithine It is an intermediate in the biosynthesis and degradation of proline, an amino acid essential for protein synthesis and various metabolic functions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-pyrroline-5-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of proline using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. Another method includes the cyclization of glutamic acid derivatives under acidic or basic conditions to form the desired cyclic structure.
Industrial Production Methods: Industrial production of ®-1-pyrroline-5-carboxylic acid typically involves the fermentation of microorganisms that can produce this compound as a metabolic byproduct. Genetic engineering techniques are often employed to enhance the yield and efficiency of production. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-Pyrroline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutamic acid.
Reduction: It can be reduced to proline.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Glutamic acid.
Reduction: Proline.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
®-1-Pyrroline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It plays a role in studying metabolic pathways involving proline and ornithine.
Medicine: It is investigated for its potential therapeutic effects in treating disorders related to proline metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-1-pyrroline-5-carboxylic acid involves its role as an intermediate in the proline metabolic pathway. It is converted to proline by the enzyme pyrroline-5-carboxylate reductase and to glutamic acid by pyrroline-5-carboxylate dehydrogenase. These conversions are crucial for maintaining cellular homeostasis and supporting various physiological functions.
Comparaison Avec Des Composés Similaires
Proline: An amino acid involved in protein synthesis.
Glutamic Acid: An amino acid that serves as a neurotransmitter and a precursor for other amino acids.
Ornithine: An amino acid involved in the urea cycle.
Comparison: ®-1-Pyrroline-5-carboxylic acid is unique due to its cyclic structure and its role as an intermediate in multiple metabolic pathways. Unlike proline and glutamic acid, which are primarily involved in protein synthesis and neurotransmission, respectively, ®-1-pyrroline-5-carboxylic acid serves as a crucial link between these pathways, highlighting its importance in metabolic regulation.
Propriétés
Formule moléculaire |
C5H7NO2 |
|---|---|
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m1/s1 |
Clé InChI |
DWAKNKKXGALPNW-SCSAIBSYSA-N |
SMILES isomérique |
C1C[C@@H](N=C1)C(=O)O |
SMILES canonique |
C1CC(N=C1)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)


![5-(1-azidoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1251939.png)


